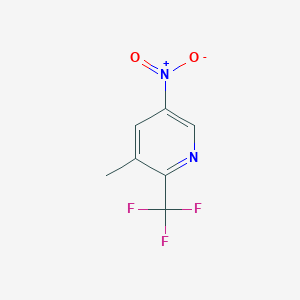
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the following structural formula: !3-Methyl-5-nitro-2-(trifluoromethyl)pyridine). It belongs to the class of trifluoromethylpyridines , which are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. These compounds have gained prominence in both agrochemical and pharmaceutical applications due to their unique properties .
Synthesis Analysis
Several methods exist for synthesizing 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for the production of various crop-protection products. Researchers have reported different synthetic routes for obtaining 2,3,5-DCTF, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Molecular Structure Analysis
The molecular formula of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is C₆H₃F₃N₂O₂ . Its structure consists of a pyridine ring substituted with a trifluoromethyl group (-CF₃) at position 2 and a nitro group (-NO₂) at position 5. The presence of fluorine atoms imparts unique physicochemical properties to this compound, influencing its biological activities .
Chemical Reactions Analysis
The chemical reactivity of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine involves substitution reactions, nucleophilic additions, and transformations of the trifluoromethyl group. Researchers have explored its utility as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Notably, vapor-phase reactions play a significant role in its production .
Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a key intermediate for several crop-protection products .
- Potential Discoveries : Researchers anticipate uncovering novel applications for TFMP in the pharmaceutical industry .
- 2,3,5-DCTF : As mentioned earlier, 2,3,5-DCTF is a valuable chemical intermediate used in the synthesis of crop-protection products. Its demand remains high .
- RMB60649 : Researchers can obtain high-quality reference standards of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine (RMB60649) for accurate pharmaceutical testing .
Agrochemicals
Pharmaceuticals
Chemical Intermediates
Reference Standards for Testing
Chemical Properties
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to target pests in crop protection and have been used in the synthesis of several crop-protection products .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have a wide range of applications in the agrochemical and pharmaceutical industries . These compounds are known to interact with various biochemical pathways, but the exact pathways depend on the specific derivative and its application.
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
Trifluoromethylpyridine derivatives are known to have various biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It is known that the trifluoromethyl group can improve the environmental stability of chemical compounds .
properties
IUPAC Name |
3-methyl-5-nitro-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZGNJEUPDTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)
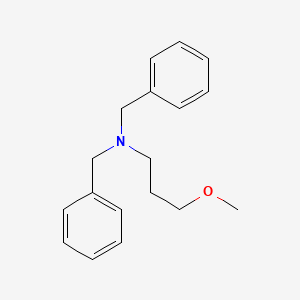
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)


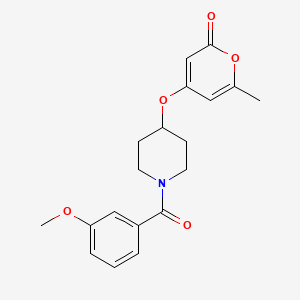
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2966347.png)
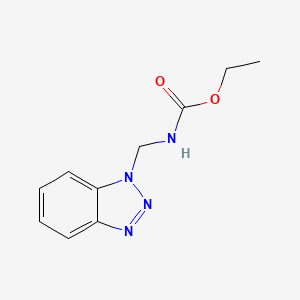
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B2966352.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)
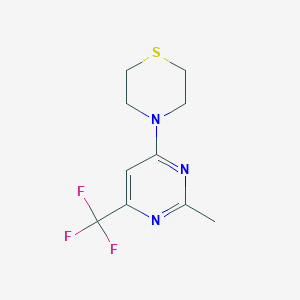
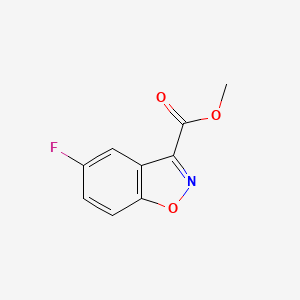
![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)